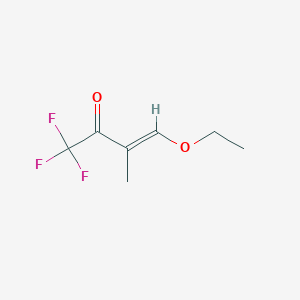
1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one
Übersicht
Beschreibung
“1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one” is a chemical compound that serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . It has a molecular weight of 168.11 .
Synthesis Analysis
This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C2H5OCH=CHCOCF3 .Chemical Reactions Analysis
In chemical reactions, this compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis
The compound is in liquid form and contains 0.5% BHT as a stabilizer. It has a refractive index of 1.406 (lit.), a boiling point of 51-53 °C/12 mmHg (lit.), and a density of 1.18 g/mL at 25 °C (lit.). It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Reactions with Methylhydrazine
1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one demonstrates interesting reactivity when combined with methylhydrazine. In a study, it reacted to produce compounds like 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol, which undergo further transformations under acidic conditions (Pavlik, Ayudhya, & Tantayanon, 2002).
Precursor for Trifluoromethyl-Substituted Heteroarenes
This compound serves as a key building block in synthesizing various trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, pyrrols, and piperazines. Its utility was demonstrated in synthesizing the drug Celebrex® (celecoxib) (Sommer, Braun, Schröder, & Kirschning, 2017).
Synthesis of Functionalized (Trifluoromethyl)benzenes and -pyridines
This compound is used to prepare derivatives like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene. These derivatives have been employed in reactions to synthesize functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its versatility in organic synthesis (Volle & Schlosser, 2002).
Interaction with C-Nucleophiles
The interaction of 1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one with C-nucleophiles like organo-magnesium and -zinc compounds has been studied. These reactions yield various products, indicating the compound's reactivity towards different nucleophiles (Gorbunova, Gerus, & Kukhar, 1993).
Use in Peptide Synthesis
This compound is proposed as a protecting group for amino acids in peptide synthesis. It reacts with amino acids to form N-protected amino acids, which are crucial in forming peptide bonds without racemization (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Reactions with Triethyl Phosphite
The compound reacts with triethyl phosphite to form cycloaddition products. This reaction pathway opens up possibilities for creating new phosphorus-containing compounds (Gerus, Gorbunova, Kukhar, & Schmutzler, 1998).
Reactions with Benzenethiols
The reaction of this compound with benzenethiols in the presence of InCl3 results in addition-elimination and substitution products, highlighting its versatility in synthesizing sulfur-containing organic compounds (Zhao, Song, Jiang, Xu, & Zhu, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDQULKLSBZHK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one | |
CAS RN |
121781-56-4 | |
| Record name | (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)

![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)
![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2454499.png)